Product packaging for 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine(Cat. No.:)

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B12327869
M. Wt: 193.20 g/mol
InChI Key: MCPGWUALRHBYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is a tetrahydroquinoline (THQ) derivative offered for research and development purposes. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and is a key feature in a myriad of natural products and synthetic pharmaceuticals with diverse biological activities . THQ-based compounds have been identified as agents with potential antibacterial , antifungal , antiviral , antitumor , and antimalarial properties. Furthermore, this core structure is found in compounds evaluated for the treatment of neurodegenerative conditions such as Alzheimer's disease , as neuroprotective agents to minimize ischemic nerve damage , and as inhibitors of targets like cholesterol ester transfer protein (CETP) for cardiovascular disease . The specific substitution pattern of this compound, featuring a nitro group and an amine functional group, makes it a versatile and valuable synthetic intermediate. Researchers can utilize this compound as a key building block in the construction of more complex molecular architectures, particularly in the synthesis of novel bioactive molecules and for further exploration of structure-activity relationships (SAR) in drug discovery campaigns . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B12327869 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C9H11N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-2,5,8,11H,3-4,10H2

InChI Key

MCPGWUALRHBYRT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformations of the 6 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine Core

Reactivity of the Nitro Group at C6

The nitro group at the C6 position is a key modulator of the molecule's chemical behavior, primarily through its strong electron-withdrawing nature. This influences not only its own reduction but also the reactivity of the entire aromatic system.

Selective Reduction of the Nitro Moiety to Amino or Other Functional Groups

The selective reduction of the nitro group at the C6 position is a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the resulting compound. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the final product.

One of the most widely used methods for the reduction of aromatic nitro groups is the use of metals in acidic media. For instance, the reduction of 6-nitro-1,2,3,4-tetrahydroquinolin-4-amine can be effectively achieved using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). This method is known for its high efficiency in converting nitroarenes to anilines. Another common approach involves the use of iron powder (Fe) in acetic acid (CH₃COOH), which offers a milder and often more selective alternative.

Catalytic hydrogenation is another powerful technique for the reduction of the nitro group. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be tuned to achieve the desired level of reduction.

Beyond the complete reduction to an amino group, it is also possible to form intermediate reduction products, such as nitroso or hydroxylamino derivatives, by carefully selecting the reducing agent and controlling the reaction conditions. However, the formation of the 6-amino-1,2,3,4-tetrahydroquinolin-4-amine is the most frequently targeted transformation due to its synthetic utility.

Table 1: Reagents for the Selective Reduction of the C6-Nitro Group

Reagent Conditions Product
SnCl₂ / HCl Concentrated HCl 6-amino-1,2,3,4-tetrahydroquinolin-4-amine
Fe / CH₃COOH Acetic acid 6-amino-1,2,3,4-tetrahydroquinolin-4-amine
H₂, Pd/C Hydrogen atmosphere 6-amino-1,2,3,4-tetrahydroquinolin-4-amine

Influence of Nitro Group on Electron Density and Aromatic Ring Reactivity

The nitro group at the C6 position exerts a profound influence on the electron density and reactivity of the aromatic portion of the tetrahydroquinoline ring system. As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution reactions. This deactivation is a consequence of the resonance and inductive effects of the nitro group, which pull electron density away from the benzene (B151609) ring.

The electron-withdrawing nature of the nitro group makes the aromatic protons more deshielded, which can be observed in ¹H NMR spectroscopy as a downfield shift in their resonance signals. Furthermore, computational studies on related nitro-substituted quinoline (B57606) systems have shown a significant polarization of the electron density towards the nitro group, leading to a decrease in the electron density at the ortho and para positions relative to the nitro group.

This reduced electron density makes the aromatic ring less susceptible to attack by electrophiles. Consequently, electrophilic aromatic substitution reactions on the this compound core are generally difficult to achieve and require harsh reaction conditions.

Reactivity of the Amino Group at C4

The primary amino group at the C4 position is a site of significant nucleophilic reactivity, making it a versatile handle for the derivatization of the molecule.

Nucleophilic Reactivity and Derivatization Potential of the Amine

The lone pair of electrons on the nitrogen atom of the C4-amino group imparts nucleophilic character to this position. This allows for a wide range of derivatization reactions, including acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides.

Acylation of the C4-amino group can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives. Similarly, reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. The synthesis of sulfonamides can be accomplished by reacting the primary amine with sulfonyl chlorides.

The nucleophilicity of the C4-amino group can be influenced by the electronic effects of the substituent at the C6 position. The electron-withdrawing nitro group at C6 can slightly reduce the nucleophilicity of the C4-amine through inductive effects transmitted through the tetrahydroquinoline framework.

Table 2: Derivatization Reactions of the C4-Amino Group

Reagent Class Product Class
Acyl chlorides / Anhydrides Amides
Isocyanates Ureas
Isothiocyanates Thioureas
Sulfonyl chlorides Sulfonamides

Oxidation Pathways of the Aminotetrahydroquinoline System

The oxidation of the 4-aminotetrahydroquinoline system can be complex, with the potential for multiple reaction pathways depending on the oxidant and reaction conditions. The presence of the amino group makes the molecule susceptible to oxidation.

While specific studies on the oxidation of this compound are not extensively documented, general oxidation reactions of aminotetrahydroquinolines suggest that the amino group can be oxidized to various functional groups, including nitroso, nitro, or even lead to ring-opened products under harsh conditions.

Electrophilic Aromatic Substitution on the Tetrahydroquinoline System

Electrophilic aromatic substitution reactions on the benzene ring of this compound are challenging due to the strong deactivating effect of the C6-nitro group. The nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would likely require forcing conditions to proceed, if at all. Under such conditions, the risk of side reactions and degradation of the starting material is high.

Oxidation Reactions of the Tetrahydroquinoline Ring

The conversion of the 1,2,3,4-tetrahydroquinoline (B108954) core back to its fully aromatic quinoline counterpart is a significant chemical transformation known as oxidative aromatization or dehydrogenation. This process involves the selective oxidation of the saturated heterocyclic ring. Such reactions are valuable for synthesizing functionalized quinolines from more readily available tetrahydroquinoline precursors. nih.govacs.org

Various methods have been developed for the rearomatization of saturated N-heterocycles. These often employ specific oxidizing agents or catalytic systems. nih.gov For the closely related tetrahydroisoquinoline (THIQ) system, reagents such as pyridine-N-oxide (PNO) at high temperatures have proven effective in promoting aromatization to isoquinolines. nih.govacs.org However, the direct application of these conditions to tetrahydroquinoline itself has been met with limited success. In one study, the oxidation of tetrahydroquinoline using PNO afforded the desired quinoline product, but in a disappointing yield. nih.gov

The efficiency of aromatization can be significantly influenced by the substituents present on the ring system. For instance, studies on the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, a different heterocyclic system, have shown that compounds with electron-donating substituents can undergo decomposition during oxidation, complicating the restoration of aromaticity. mdpi.com While specific studies on the aromatization of the this compound core are limited, the presence of both the nitro group and the amine functionality would be expected to influence the reaction's feasibility and outcome.

The table below outlines examples of reagents used for the oxidative aromatization of tetrahydroquinoline and related N-heterocycles.

SubstrateOxidant/CatalystConditionsProductOutcome/YieldReference
TetrahydroquinolinePyridine-N-oxide (PNO)High TemperatureQuinolineDisappointing Yield nih.gov
N-Benzyl-C4-substituted TetrahydroisoquinolinePyridine-N-oxide (PNO)1,2-dichlorobenzene, 200 °CC4-substituted IsoquinolineGood Yields (e.g., 73%) nih.govacs.org
TetrahydroisoquinolineIridium Catalyst-IsoquinolineReported Example nih.gov
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesVarious (e.g., DDQ, MnO₂)-6-nitroazolo[1,5-a]pyrimidinesSuccessful for electron-withdrawing groups; decomposition with electron-donating groups mdpi.com

Structure Activity Relationship Sar Studies of 6 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine Analogs

Impact of the Nitro Group Position and Presence on Biological Profiles

The nitro group, a potent electron-withdrawing moiety, plays a pivotal role in the pharmacological profile of many compounds. Its position on the aromatic ring of the tetrahydroquinoline scaffold can significantly alter the molecule's electronic properties, and consequently, its interaction with biological targets.

Comparative Studies of 6-Nitro vs. Other Nitro Isomers (e.g., 7-Nitro, 5-Nitro)

The regiochemistry of the nitro group on the tetrahydroquinoline ring is a key determinant of biological activity. While direct comparative studies on the 4-amino-substituted series are limited in publicly available literature, research on related tetrahydroquinoline and quinoline (B57606) derivatives provides valuable insights.

A study on the regioselective nitration of tetrahydroquinoline has detailed the synthesis and characterization of 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers. researchgate.net This work underscores the feasibility of accessing these different isomers for biological evaluation. The synthetic route often depends on the N-protecting group on the tetrahydroquinoline nitrogen, which directs the position of nitration. researchgate.net

In a study comparing the biochemical characteristics of 8-hydroxy-5-nitroquinoline (nitroxoline) and its 8-hydroxy-6-nitroquinoline regioisomer, along with their 1,2,3,4-tetrahydroquinoline (B108954) counterparts, significant differences in biological activities were observed. nih.govresearchgate.net These activities included metal-chelating properties, inhibition of methionine aminopeptidases, and antibacterial effects. nih.govresearchgate.net Although this study does not include the 4-amino substituent, it highlights that shifting the nitro group from the 5- to the 6-position leads to a substantially different biological profile, a principle that likely extends to the 4-aminotetrahydroquinoline series.

The synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) has also been reported, making it available for comparative biological testing against the 6-nitro isomer. researchgate.net The differential electronic environment of the aromatic ring in the 5-nitro, 6-nitro, and 7-nitro isomers is expected to influence their pKa values, lipophilicity, and hydrogen bonding capacity, all of which are critical for receptor interaction.

Table 1: Comparison of Nitro Isomers of Related Quinolines Data below is illustrative and based on general findings for quinoline derivatives, as direct comparative data for 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine isomers is not extensively available in the public domain.

IsomerObserved Biological Activity Trend (in related quinoline series)Potential Implication for 4-Aminotetrahydroquinoline Analogs
5-NitroOften exhibits distinct biological activities compared to other isomers, including antibacterial and antiparasitic effects. nih.govMay possess a unique target profile or potency.
6-NitroDemonstrates varied biochemical characteristics, including enzyme inhibition and altered metal chelation compared to the 5-nitro isomer. nih.govresearchgate.netThe primary focus of this article, its activity profile is the benchmark for comparison.
7-NitroSynthesis is established, allowing for biological evaluation. The electronic effects differ from the 5- and 6-isomers, which would likely translate to a different biological profile. researchgate.netCould offer an alternative activity spectrum or improved properties.

Role of the Nitro Group as a Key Pharmacophore or Modulator of Activity

In many bioactive molecules, the nitro group is crucial for activity. It can participate in hydrogen bonding with receptor residues or undergo bioreduction in hypoxic environments, leading to the formation of reactive species that can exert a cytotoxic effect, a mechanism exploited in some anticancer and antimicrobial agents. mdpi.com The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates which can have their own biological consequences. nih.gov

The electronic modulation by the nitro group can also enhance the binding of the parent molecule to its target. For instance, in a series of nitrobenzenic thromboxane (B8750289) modulators, the nitro group was a key feature of the pharmacophore, contributing to their antagonist activity at thromboxane receptors. nih.gov The polarity and electronic properties conferred by the nitro group can facilitate favorable interactions with amino acid residues within a protein's binding pocket. nih.gov Therefore, in the context of this compound analogs, the nitro group is likely a critical modulator of activity, influencing the molecule's interaction with its target receptor(s) through a combination of electronic and steric effects.

Influence of Stereochemistry at the C4 Position on Molecular Interactions

The carbon at the C4 position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The spatial arrangement of the amino group at this position can have a profound impact on how the molecule interacts with its biological target, which is typically also a chiral entity like a protein receptor or an enzyme.

Enantiomeric Differences in Receptor Interactions and Biological Effects

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. A precise spatial orientation of functional groups is often required for optimal binding to a receptor.

Stereochemical Control in Synthesis and its Implications for SAR

Given the importance of stereochemistry in biological activity, the ability to synthesize enantiomerically pure compounds is crucial for detailed SAR studies. The synthesis of a racemic mixture (a 1:1 mixture of both enantiomers) followed by chiral separation is a common approach. Techniques like chiral high-performance liquid chromatography (HPLC) are powerful tools for separating enantiomers and are widely used in the pharmaceutical industry. chiralpedia.com Chiral HPLC can be performed using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column. chiralpedia.com Another method involves the use of chiral mobile phase additives. chiralpedia.com

Alternatively, asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. ethz.ch The development of stereoselective synthetic routes is a significant area of research as it allows for the production of the desired enantiomer in a more efficient and cost-effective manner.

For SAR studies of this compound analogs, obtaining the individual enantiomers is essential. It allows for the determination of the "eutomer" and provides a clearer understanding of the pharmacophore. The biological activity of the racemate can be misleading, as it represents the combined effects of both enantiomers. By studying the pure enantiomers, medicinal chemists can design more potent and selective drugs with a potentially improved therapeutic index by eliminating the less active or potentially harmful distomer.

Effects of Substituents on the Tetrahydroquinoline Scaffold and Exocyclic Amine

Modifications to the tetrahydroquinoline scaffold and the exocyclic amine provide a rich avenue for optimizing the pharmacological properties of this compound analogs. The nature, size, and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic properties.

Systematic substitution on the tetrahydroquinoline ring can probe the steric and electronic requirements of the receptor binding pocket. For example, the introduction of small alkyl groups or halogens at different positions on the aromatic ring can alter the lipophilicity and electronic nature of the molecule, which in turn can affect membrane permeability and binding affinity. Studies on related androst-4-ene analogs have shown that the size and position of alkyl substituents can significantly impact inhibitory activity, with a general trend of decreasing affinity with increasing chain length. nih.gov

Substitution on the exocyclic amine at the C4 position can also have a profound effect on biological activity. The nature of the substituent can influence the basicity of the amine and its ability to form hydrogen bonds. For instance, N-alkylation or N-acylation can modulate the compound's interaction with the target receptor. Research on isosteviol-based aminoalcohols revealed that the presence of a secondary amine and an ester function were essential for cytotoxic activity. nih.gov Similarly, in the context of 4-aminoquinoline-hydrazone hybrids, various substitutions on the terminal part of the molecule led to a range of antibacterial activities. mdpi.com

Table 2: Potential Impact of Substitutions on the Biological Profile of this compound Analogs This table presents hypothetical SAR trends based on general principles and findings from related heterocyclic compounds.

Substitution PositionType of SubstituentPotential Effect on Biological Activity
Tetrahydroquinoline Ring (Aromatic part)Small alkyl groups (e.g., methyl, ethyl)May enhance hydrophobic interactions with the receptor, potentially increasing potency. The position of substitution would be critical.
Halogens (e.g., F, Cl, Br)Can alter electronic properties and lipophilicity, potentially improving membrane permeability and binding affinity.
Exocyclic Amine (at C4)N-AlkylationCan increase lipophilicity and may introduce steric bulk that could either enhance or hinder receptor binding depending on the target.
N-AcylationIntroduces a carbonyl group which can act as a hydrogen bond acceptor. This can significantly change the electronic properties and binding mode.
Introduction of larger aromatic or heterocyclic moietiesCan lead to additional π-π stacking or other interactions with the receptor, potentially increasing affinity and selectivity.

Systematic Variation of Substituents on the Aromatic Ring and Saturated Ring

The substitution pattern on both the aromatic (benzene) and saturated (piperidine) rings of the tetrahydroquinoline nucleus plays a critical role in modulating biological activity.

Saturated Ring Substituents: Modifications to the saturated piperidine (B6355638) ring of the tetrahydroquinoline system also have a profound effect on SAR. The introduction of alkyl or other functional groups can alter the conformational flexibility of the ring and introduce new chiral centers, which can be critical for stereospecific interactions with biological targets. For example, in the development of glucagon-like peptide-1 (GLP-1) secretagogues based on the 4-ATQ scaffold, substitutions at the C2 and C3 positions were found to be important for activity. nih.gov

Table 1: Impact of Aromatic and Saturated Ring Substitutions on Related Tetrahydroquinoline Analogs

Compound/Analog Series Substitution Effect on Activity
Tetrahydroisoquinoline-based M. tb inhibitors 5-position: Me, Et, Bn Increased lipophilicity and improved potency. nih.gov
8-Substituted quinolines Bromination at C5 and C7 Variable effects on anticancer activity, demonstrating the importance of substituent position. nih.govresearchgate.net

Modifications and Functionalization of the Amino Group at C4

The amino group at the C4 position is a key feature of the 4-ATQ scaffold and a primary point for modification to explore SAR. Its basicity and potential for hydrogen bonding are often crucial for receptor binding.

Functionalization of the C4-amino group through N-alkylation or N-acylation can significantly alter a compound's biological profile. For example, in the development of CXCR4 antagonists, the amino group of related (S)-5,6,7,8-tetrahydroquinolin-8-amine was a key site for derivatization. nih.gov Similarly, for 4-aminoquinoline-based RIPK2 inhibitors, the nature of the substituent on the amino group was critical for achieving high affinity. researchgate.net The introduction of bulky or charged groups can enhance binding to specific targets, improve selectivity, and modify pharmacokinetic properties. Reductive amination is a common method to introduce a variety of substituents at this position. nih.gov

Table 2: Influence of C4-Amino Group Modifications on Biological Activity

Compound/Analog Series C4-Amino Modification Outcome
4-Aminoquinoline-based RIPK2 inhibitors Substitution with various amines Significantly impacted inhibitory activity, with some derivatives showing IC50 values in the nanomolar range. researchgate.net
4-Aminotetrahydroquinoline GLP-1 secretagogues Reductive amination with aldehydes Creation of a library of derivatives with diverse functional groups at the amino position. nih.gov

Rational Design of Derivatives Based on SAR Hypotheses

Rational drug design for tetrahydroquinoline derivatives often involves forming a hypothesis based on initial SAR findings and then synthesizing new analogs to test that hypothesis. This can be guided by computational methods like 3D-QSAR and molecular docking.

For instance, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors led to the design of new compounds with enhanced activity. mdpi.com The study identified that introducing small hydrophobic and hydrogen-bonding donor groups in specific regions would be beneficial. Based on this, new derivatives with an amino group were designed, which were predicted to form additional hydrogen bonds with the target protein, thereby improving binding stability. mdpi.com Similarly, in the design of RIPK2 inhibitors, a quinolinyl group was chosen as the core to form a key hydrogen bond with the hinge region of the kinase. researchgate.net Subsequent modifications were then made to optimize other interactions.

Table 3: Examples of Rational Design Strategies for Tetrahydroquinoline Derivatives

Design Hypothesis Modification Result
Introduction of hydrogen-bond donors enhances LSD1 inhibition. Addition of an -NH2 group to the tetrahydroquinoline scaffold. Enhanced interaction with key residues (Asp555, Phe538, Glu559, Pro808) of LSD1. mdpi.com
A quinolinyl core can mimic hinge-binding motifs. Use of a 4-aminoquinoline (B48711) core for RIPK2 inhibitors. Led to the discovery of potent inhibitors with nanomolar affinity. researchgate.net

Methodological Approaches in SAR Investigations

The exploration of SAR for compounds like this compound relies on a combination of synthetic and biological evaluation techniques.

Use of Bromination and Reductive Alkylation for Functional Group Introduction in SAR Studies

Bromination: Bromination is a versatile tool in the synthesis of quinoline and tetrahydroquinoline analogs for SAR studies. It allows for the introduction of a bromo-substituent, which can serve as a handle for further functionalization through cross-coupling reactions or can be evaluated for its own effects on biological activity. nih.govresearchgate.net The bromination of 1,2,3,4-tetrahydroquinoline can be controlled to yield mono-, di-, or tri-bromo derivatives, providing a straightforward method to functionalize the aromatic ring. nih.gov N-Bromosuccinimide (NBS) has also been used for the bromination of tetrahydroquinolines. nih.govrsc.org

Reductive Alkylation: Reductive alkylation is a powerful method for modifying the amino groups of tetrahydroquinoline derivatives, such as the one at the C4 position. This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.govorganic-chemistry.org This method allows for the introduction of a wide variety of substituents at the amino position, making it a valuable tool for generating compound libraries for SAR screening.

Application of Receptor Binding Assays for Evaluating Structure-Activity Relationships

Receptor binding assays are a fundamental tool for evaluating the SAR of novel compounds. These assays measure the affinity of a ligand for its target receptor. By comparing the binding affinities of a series of structurally related analogs, researchers can determine which functional groups and structural features are important for binding. For example, in the development of opioid receptor antagonists, binding assays were used to determine the affinity and selectivity of 4-aminoquinazoline derivatives for the ORL1 receptor versus other opioid receptors. nih.gov Similarly, the evaluation of tetrahydroquinoline-based CXCR4 antagonists relied on binding assays to quantify their interaction with the CXCR4 receptor. nih.gov The data from these assays (e.g., Ki or IC50 values) are essential for building robust SAR models.

Mechanistic Investigations of Biological Activities of 6 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine and Derivatives

Identification of Molecular Targets and Binding Mechanisms

The biological activity of tetrahydroquinoline derivatives is intrinsically linked to their ability to interact with specific molecular targets, primarily enzymes and receptors. The nature and positioning of substituents on the THQ ring system play a crucial role in defining this specificity and the resulting pharmacological effects.

Interaction with Enzymes and Receptors

Research into tetrahydroquinoline and its analogs, such as tetrahydroisoquinolines (THIQs), has revealed interactions with a variety of enzymes and receptors. For instance, derivatives of the related tetrahydroisoquinoline scaffold have been identified as inhibitors of enzymes like methionine aminopeptidases (MetAPs) and cathepsin B. nih.gov Specifically, studies on 8-hydroxy-6-nitroquinoline and its 1,2,3,4-tetrahydroquinoline (B108954) analogue have highlighted their potential as inhibitors of both human MetAP2 and Mycobacterium tuberculosis MetAPs. nih.govsrce.hr

In the realm of receptor interactions, the chemokine receptor CXCR4, a G-protein coupled receptor (GPCR), has been a significant target for tetrahydroisoquinoline-based antagonists. nih.govnih.gov This receptor plays a crucial role in leukocyte trafficking, hematopoiesis, and is a coreceptor for HIV-1 entry into cells. nih.gov Furthermore, tetrahydroquinoline derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. bowen.edu.ng

Role of the Amine Group in Hydrogen Bonding with Active Sites

The amine group, a key feature of 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine, is fundamental to the binding of many tetrahydroquinoline and tetrahydroisoquinoline derivatives to their biological targets. This group can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. nih.gov

In studies of tetrahydroisoquinoline-based CXCR4 antagonists, the basicity of the nitrogen in the THIQ ring and its ability to act as a hydrogen bond donor were found to be important for antagonist activity. nih.gov Similarly, in the context of dopamine (B1211576) D3 receptor ligands, the primary pharmacophore of 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol-containing analogues is capable of forming two hydrogen bond interactions with Ser192 of the receptor. nih.gov For other derivatives, a butyl amine side chain has been shown to interact via a salt bridge with aspartate or glutamate (B1630785) residues (D171 or E288) in the CXCR4 receptor. nih.gov

Interactions of the Tetrahydroquinoline Moiety with Receptor Sites

For example, in studies of tetrahydroisoquinoline derivatives as KRas inhibitors, the tetrahydroisoquinoline ring is observed to be buried deep within a hydrophobic cavity of the receptor. nih.gov In the case of CXCR4 antagonists, the tetrahydroisoquinoline ring serves as a novel scaffold that can effectively replace other known pharmacophores, such as the cyclam macrocycle. nih.gov The specific conformation adopted by the tetrahydroquinoline ring is crucial for its biological activity.

Receptor Antagonism and Agonism Studies

The tetrahydroquinoline scaffold has been a fruitful starting point for the development of receptor antagonists, particularly for the CXCR4 receptor.

CXCR4 Receptor Antagonism and its Molecular Basis

A series of 1,2,3,4-tetrahydroisoquinoline (B50084) analogues have been discovered as potent and selective antagonists of the CXCR4 receptor. nih.gov These compounds have demonstrated efficacy in functional assays, including the inhibition of X4 HIV-1 virus attachment and the inhibition of CXCL12-induced calcium release. nih.gov The antagonistic activity is attributed to the molecule's ability to bind to the receptor and prevent the binding of its natural ligand, the chemokine CXCL12. nih.gov

Molecular modeling and mutation studies have provided insights into the binding mode of these antagonists. It is hypothesized that the tetrahydroisoquinoline core and its substituents occupy a binding pocket that overlaps with that of both small molecule and peptide antagonists of CXCR4. nih.gov The interaction often involves a salt bridge formation between a basic amine on the antagonist and acidic residues like D171 or E288 in the receptor. nih.gov

Compound SeriesReceptor TargetKey Findings
1,2,3,4-Tetrahydroisoquinoline AnaloguesCXCR4Potent and selective antagonists, inhibiting HIV-1 attachment and CXCL12-induced calcium flux. nih.gov
Tetrahydroisoquinoline-based LigandsDopamine D3 ReceptorAffinity is influenced by the ability to form hydrogen bonds with the receptor's active site. nih.gov

Enzymatic Inhibition Profiles

Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline core have been evaluated for their ability to inhibit various enzymes. The substitution pattern on the heterocyclic ring system is a key determinant of both the potency and selectivity of inhibition.

Studies on 8-hydroxy-6-nitroquinoline and its 1,2,3,4-tetrahydroquinoline analogue have demonstrated their inhibitory activity against cathepsin B and methionine aminopeptidases. nih.govsrce.hr While some of these analogues showed diminished activity compared to the parent compound nitroxoline (B368727), others proved to be better inhibitors, indicating that the tetrahydroquinoline scaffold is a viable starting point for the development of novel enzyme inhibitors. srce.hr

Derivatization of other molecules with a tetrahydroisoquinoline moiety has also been shown to modulate enzyme inhibitory activity. For instance, attaching a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) group to quercetin (B1663063) significantly enhanced its inhibitory activity against Na+, K+-ATPase. mdpi.com This suggests that the tetrahydroquinoline moiety can introduce favorable interactions with the enzyme's active site. mdpi.com

Compound/DerivativeEnzyme TargetObserved Effect
8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineCathepsin B, Methionine AminopeptidasesInhibition of enzymatic activity. nih.govsrce.hr
Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineNa+, K+-ATPaseEnhanced inhibitory activity compared to quercetin alone. mdpi.com
Tetrahydroisoquinoline DerivativesKRasInhibition of KRas, with potency influenced by substituents. nih.gov

Cholesterol Ester Transfer Protein (CETP) Inhibition Mechanisms

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL), in exchange for triglycerides. nih.govnih.gov The action of CETP results in lower levels of HDL cholesterol (HDL-C) and higher levels of LDL cholesterol (LDL-C), a profile associated with an increased risk of atherosclerotic cardiovascular disease.

The mechanism of CETP involves a shuttle process where the protein forms a complex with a lipoprotein, exchanges its lipid cargo, and dissociates to interact with another lipoprotein particle. nih.govnih.gov Inhibition of this process is a therapeutic strategy to raise HDL-C and lower LDL-C levels. Compounds based on a 1,2,3,4-tetrahydroquinoline platform have been identified as potent inhibitors of CETP. nih.gov For instance, the derivative known as Tetrahydroquinoline A demonstrates an IC₅₀ of 39 nM against partially purified CETP. Another tetrahydroquinoline derivative, TA-8995, has been shown to inhibit CETP activity by 92–99% in human studies. nih.gov

Mechanistically, next-generation CETP inhibitors have been found to reduce LDL levels primarily by increasing the fractional catabolic rate (FCR) of LDL's apolipoprotein B component. nih.gov By blocking the CETP-mediated transfer, these inhibitors prevent the enrichment of LDL particles with cholesteryl esters from HDL, leading to their faster clearance from circulation.

Table 1: CETP Inhibition by Tetrahydroquinoline Derivatives

CompoundInhibitory Activity (IC₅₀)Reference
Tetrahydroquinoline A39 nM nih.gov
TA-899592-99% inhibition nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of the enzyme responsible for synthesizing nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases and neuropathic pain, making selective nNOS inhibition a significant therapeutic goal. nih.gov The primary mechanisms of nNOS inhibition involve competitive binding at the enzyme's active site, displacing either the substrate L-arginine or the essential cofactor tetrahydrobiopterin (B1682763) (H4B). nih.gov Some inhibitors have demonstrated a dual mechanism, capable of binding to both the heme-binding site and the distal H4B-binding site. nih.gov

Derivatives of 1,2,3,4-tetrahydroquinoline have been developed as potent and selective inhibitors of human nNOS. researchgate.net Optimization studies on this scaffold aimed to improve pharmacological properties while maintaining high potency. For example, while an early lead compound showed moderate inhibition of the hERG channel (IC₅₀ = 4.7 μM), subsequent modifications led to compound 47 (N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide), which exhibited high potency, selectivity for nNOS, and no significant hERG channel inhibition (IC₅₀ > 30 μM). researchgate.net

Functionally, selective nNOS inhibition has been shown to modulate neurovascular coupling—the process linking neuronal activity to local blood flow. In human studies, a selective nNOS inhibitor blunted the speed of the initial blood flow response to visual stimulation, indicating that nNOS plays a key role in the rapid, early phase of neurovascular regulation. nih.gov

Table 2: Properties of Tetrahydroquinoline-based nNOS Inhibitors

CompoundPropertyValueReference
Lead Compound (1)Oral Bioavailability18% researchgate.net
hERG Channel Inhibition (IC₅₀)4.7 μM
Optimized Compound (47)Oral Bioavailability60% researchgate.net
hERG Channel Inhibition (IC₅₀)> 30 μM

DNA Gyrase B Inhibition Mechanisms

Bacterial DNA gyrase is an essential type II topoisomerase involved in DNA replication, repair, and transcription. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that provides the energy required for the enzyme's catalytic activity. nih.govmdpi.com Inhibition of the GyrB ATPase activity is a validated mechanism for antibacterial agents. nih.gov However, based on the available scientific literature, no specific studies detailing the inhibition of DNA Gyrase B by this compound or its derivatives have been found.

Cellular and Molecular Pathway Modulation

Cell Cycle Disruption Mechanisms

The cell cycle is a fundamental process that governs cell proliferation, with distinct checkpoints that are common targets for anti-cancer agents. Disruption of these checkpoints can lead to cell cycle arrest and prevent tumor growth. Despite the investigation of tetrahydroquinoline derivatives in cancer models, no specific information was found in the searched literature regarding the mechanisms of cell cycle disruption by this compound or its related compounds.

Induction of Apoptosis via Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Production

Several novel derivatives of the tetrahydroquinoline scaffold have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress. Research on glioblastoma multiforme (GBM) cells demonstrated that certain tetrahydroquinoline derivatives trigger apoptosis through the activation of Caspase-3/7. nih.gov The upstream mechanism involves the induction of intracellular reactive oxygen species (iROS). nih.gov This initial burst of ROS elevates mitochondrial ROS (mtROS), which in turn leads to the disruption of the mitochondrial membrane potential (Δψmt). nih.gov The loss of mitochondrial membrane integrity is a critical step in the intrinsic apoptotic pathway, ultimately leading to the execution of programmed cell death.

One such derivative, a 4-trifluoromethyl substituted compound, exhibited potent anti-GBM effects with IC₅₀ values of 38.3 μM in SNB19 cells and 40.6 μM in LN229 cell lines. nih.gov

Investigations into Specific Biological Activity Classes (Mechanistic Focus)

Beyond broad cellular effects, specific enzymatic inhibition has been identified as a key mechanism for the biological activity of 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) analogues. A study comparing the biochemical properties of nitroxoline (8-hydroxy-5-nitroquinoline) with its 6-nitro regioisomer and their corresponding 1,2,3,4-tetrahydroquinoline analogues revealed distinct inhibitory profiles. nih.gov

The study found that these compounds displayed inhibitory activity against methionine aminopeptidases (MetAPs) from both Mycobacterium tuberculosis and humans (MetAP2). nih.gov MetAPs are metalloenzymes crucial for post-translational modification, and their inhibition is a target for antimicrobial and anti-angiogenic therapies. Furthermore, the 1,2,3,4-tetrahydroquinoline analogues were also assessed for their inhibition of cathepsin B, a cysteine protease involved in various pathologies including cancer progression. nih.gov The research highlighted that both the saturation of the pyridine (B92270) ring (forming the tetrahydroquinoline structure) and the position of the nitro group significantly influence these biological activities. nih.gov

Research into Antitumor Activity Mechanisms

The antitumor properties of quinoline (B57606) derivatives, including nitro-substituted and tetrahydroquinoline analogs, are believed to arise from multiple cytotoxic mechanisms. While direct studies on this compound are limited, research on related compounds provides significant insights into their potential modes of action.

One of the primary mechanisms implicated in the anticancer activity of nitroquinoline derivatives is the induction of apoptosis, or programmed cell death. Studies on 8-hydroxy-5-nitroquinoline (NQ) have shown that it can induce the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. nih.gov This effect is reportedly enhanced by the presence of copper. nih.gov The nitro group is considered crucial to this activity, potentially through the generation of nitro free radicals that lead to the formation of reactive oxygen species (ROS), which in turn can trigger intracellular signaling pathways culminating in apoptosis. nih.gov

Furthermore, some quinoline derivatives exert their antitumor effects through mechanisms independent of ROS production. For instance, certain quinolinequinones have been found to induce apoptosis in cancer cells without causing cell cycle arrest or significant oxidative stress. researchgate.net Similarly, tetrahydroquinolinone derivatives have demonstrated the ability to induce both apoptosis and cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov The induction of apoptosis by these compounds can proceed through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov Some tetrahydro-β-carboline derivatives, which share structural similarities with tetrahydroquinolines, have been shown to promote apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases. nih.gov

The table below summarizes the cytotoxic activities of some relevant quinoline derivatives against various cancer cell lines.

Compound/DerivativeCell LineMechanism of ActionIC50 ValueReference
8-hydroxy-5-nitroquinoline (NQ)Raji (human Burkitt's lymphoma)Induces PARP cleavage, enhanced by copper; potential for ROS generation.Not Specified nih.gov
Quinolinequinone (AQQ7)MCF7 (breast cancer)Induces apoptosis without cell cycle arrest or oxidative stress.Not Specified researchgate.net
Tetrahydroquinolinone (4a)A549 (lung cancer)Induces cell cycle arrest at G2/M phase and apoptosis via intrinsic and extrinsic pathways.Not Specified nih.gov
Fumiquinazoline FMDA-MB-231 (triple-negative breast cancer)Inhibits epithelial-mesenchymal transition (EMT), cell proliferation, and migration.54.1 µM mdpi.com

Studies on Antimicrobial Activity and Modes of Action

The antimicrobial effects of this compound and its analogs are attributed to a range of mechanisms that target essential bacterial processes. Research on nitroxoline (8-hydroxy-5-nitroquinoline) and its derivatives has shed light on these modes of action.

A key mechanism of action for some nitroxoline derivatives is the disruption of the bacterial outer membrane. nih.govnih.gov These compounds can chelate metal ions, such as calcium (Ca2+), which are essential for maintaining the integrity of the lipopolysaccharide (LPS) layer in Gram-negative bacteria. nih.govnih.gov By sequestering these ions, the derivatives can cause the detachment of LPS, leading to increased membrane permeability and subsequent cell death. nih.govnih.gov

Enzyme inhibition is another critical aspect of the antimicrobial activity of these compounds. For instance, certain nitroxoline derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.govnih.gov The inhibitory mechanism involves binding to key residues on the enzyme, which hinders the substrate from accessing the active site. nih.gov Furthermore, quinolone antibiotics, a related class of compounds, are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, repair, and recombination. ijprajournal.com

The table below presents the minimum inhibitory concentrations (MIC) of some nitroquinoline derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMechanism of ActionMIC (µg/mL)Reference
Nitroxoline Derivative (ASN-1733)E. coli (NDM-1 positive)Outer membrane disruption, NDM-1 inhibition.2-8 nih.gov
8-hydroxy-6-nitroquinolineE. coli, S. aureus, M. smegmatisInhibition of methionine aminopeptidases.Not Specified nih.gov
5,8-dihydroxy-1,4-naphthoquinoneC. albicansMembrane damage, DNA leakage, respiratory chain disruption.<0.6 mdpi.com

Exploration of Neuroprotective Properties and Underlying Mechanisms

While direct neuroprotective studies on this compound are not extensively documented, research on the broader classes of tetrahydroquinoline and quinoline derivatives suggests potential mechanisms for neuroprotection. These mechanisms often involve antioxidant and anti-inflammatory actions, as well as the modulation of specific signaling pathways implicated in neurodegenerative diseases.

Tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to tetrahydroquinolines, have demonstrated significant neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov For example, the THIQ derivative Dauricine has been shown to mitigate Alzheimer's disease pathology by downregulating the production of amyloid-beta (Aβ) plaques and reducing apoptosis. nih.gov It also exhibits neuroprotective effects by inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov Another THIQ derivative, Jatrorrhizine, protects mitochondria from oxidative stress and reduces the levels of caspase-3, an executioner enzyme in apoptosis. nih.gov

The neuroprotective potential of quinoline derivatives is also linked to their ability to scavenge free radicals and inhibit key enzymes involved in neurodegeneration. researchgate.netnih.govnih.gov Molecular docking studies have suggested that certain quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. nih.govnih.gov By inhibiting these enzymes, these compounds could potentially alleviate symptoms of diseases like Alzheimer's and Parkinson's. The antioxidant activity of these compounds is attributed to their ability to donate hydrogen atoms or single electrons to neutralize free radicals. researchgate.netnih.gov

The following table highlights the neuroprotective mechanisms of some relevant compounds.

Compound/DerivativeProposed Mechanism of ActionTarget/PathwayReference
Dauricine (THIQ derivative)Downregulation of Aβ pathology, anti-apoptotic, inhibition of ferroptosis.Aβ production, apoptosis pathways, iron homeostasis. nih.gov
Jatrorrhizine (THIQ derivative)Mitochondrial protection, reduction of caspase-3.Mitochondrial membrane potential, caspase-3 activity. nih.gov
Various Quinoline DerivativesAntioxidant, inhibition of AChE and MAO-B.Free radical scavenging, cholinergic and dopaminergic pathways. nih.govnih.gov

Anti-inflammatory Activity Research

The anti-inflammatory properties of quinoline and tetrahydroquinoline derivatives are an active area of investigation. The mechanisms underlying these effects often involve the inhibition of key inflammatory enzymes and pathways.

A primary target for the anti-inflammatory action of many quinoline derivatives is the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins. Molecular docking studies have supported the potential for quinoline derivatives to bind to the active site of COX-2. nih.gov

In vivo studies have also demonstrated the anti-inflammatory activity of tetrahydroquinoline derivatives. For example, certain 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines have shown significant anti-inflammatory effects in animal models of inflammation, such as the rat carrageenan paw edema model. nih.gov The anti-inflammatory effects of some quinoline derivatives are also attributed to their ability to reduce the production of nitric oxide (NO) and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov

The table below summarizes the anti-inflammatory mechanisms of selected quinoline and tetrahydroquinoline derivatives.

Compound/DerivativeModel/AssayMechanism of ActionReference
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Xylene-induced ear edema in miceInhibition of cyclooxygenase (COX) activity, likely COX-2. nih.gov
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridinesRat carrageenan paw edemaIn vivo anti-inflammatory activity. nih.gov
Cryptolepine (Indoloquinoline)In vitro inflammatory stimulationReduction of nitric oxide generation and NF-κB DNA binding. nih.gov

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations offer significant insights into its geometry, stability, and electronic characteristics.

Optimization of Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and interactions. For the parent compound, 1,2,3,4-tetrahydroquinoline, the saturated heterocyclic ring can adopt various conformations. Computational studies on related substituted tetrahydroquinolines and similar cyclic systems have shown that the puckering of the non-aromatic ring leads to different spatial arrangements of the substituents. nih.govfrontiersin.orgnih.govmdpi.comyoutube.com The addition of a nitro group at the 6-position and an amine group at the 4-position of the tetrahydroquinoline scaffold introduces further complexity to its conformational landscape.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(**), are employed to determine the most stable conformers of such molecules. researchgate.net For the related 6-methyl-1,2,3,4-tetrahydroquinoline, DFT has been used to optimize the structure and predict vibrational spectra. researchgate.net In the case of this compound, the conformational analysis would focus on the orientation of the amine group at the chiral center C4 (axial vs. equatorial) and the puckering of the dihydropyridine (B1217469) ring. The relative energies of these conformers determine their population at equilibrium. The most stable geometry is achieved through a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amine group and the nitro group or the quinoline nitrogen.

Calculation of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. DFT calculations provide values for several important electronic descriptors. nih.govscirp.orgresearchgate.netirjweb.com

Global Reactivity Descriptors: Other important electronic properties that can be calculated include chemical potential (μ), electrophilicity (ω), and chemical hardness (η).

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a stable system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This property indicates the resistance to change in the electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap results in a large hardness value, indicating higher stability and lower reactivity. researchgate.net

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

The following table presents hypothetical data for these electronic properties for this compound, based on general trends observed for similar molecules.

PropertySymbolFormulaHypothetical Value (eV)Significance
HOMO EnergyE_HOMO--6.50Electron-donating ability
LUMO EnergyE_LUMO--2.20Electron-accepting ability
Energy GapΔEE_LUMO - E_HOMO4.30Chemical reactivity and stability
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.35Electron escaping tendency
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.15Resistance to charge transfer
Electrophilicityωμ² / 2η4.40Electron-accepting capability

Analysis of Sigma (σ) Complexes in Reaction Pathways

The formation of 6-nitro-1,2,3,4-tetrahydroquinoline, the precursor to the title compound, occurs via electrophilic aromatic substitution, specifically nitration. A computational study of the nitration of N-protected tetrahydroquinoline has been performed to understand the regioselectivity of this reaction. researchgate.netedepositireland.ie This study utilized DFT calculations (B3LYP/6-31++G**) to optimize the geometries of the intermediate sigma (σ) complexes for nitration at the 5, 6, 7, and 8 positions. researchgate.net

The relative energies of these σ-complexes determine the preferred position of nitration. The calculations showed that the stability of the σ-complex is influenced by the electronic nature of the protecting group on the nitrogen atom and whether the reaction is carried out on the neutral or N-protonated form of the tetrahydroquinoline. researchgate.netedepositireland.ie For the neutral N-acetyl-tetrahydroquinoline, the formation of the 6-nitro isomer is favored, which is consistent with experimental observations. researchgate.net The analysis of these intermediates provides a theoretical basis for the observed regioselectivity in the synthesis of the 6-nitro derivative.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Modes with Biological Targets

A hypothetical docking study of this compound would involve selecting a relevant protein target. Given the structural motifs, potential targets could include kinases, transferases, or other enzymes where the specific functional groups of the ligand can form favorable interactions. The docking process would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (often expressed as a docking score in kcal/mol). The pose with the lowest docking score is typically considered the most likely binding mode. For instance, docking studies on other quinoline derivatives have reported docking scores ranging from -5.0 to -11.0 kcal/mol, depending on the specific ligand and protein. nih.govproquest.com

Characterization of Key Interactions at Active Sites

The stability of a protein-ligand complex is determined by the various non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In a hypothetical binding scenario for this compound, the key functional groups would be expected to form specific interactions:

Hydrogen Bonding: The amine group at the 4-position and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. The nitro group at the 6-position can also participate as a hydrogen bond acceptor. These groups could form hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate in the active site.

Aromatic Interactions: The quinoline ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The aliphatic portion of the tetrahydroquinoline ring can form hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

The following table summarizes the potential interactions of this compound within a hypothetical protein active site.

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
4-Amine GroupHydrogen Bond DonorAsp, Glu, Ser, Thr, Main-chain Carbonyl
Quinoline NitrogenHydrogen Bond AcceptorSer, Thr, Asn, Gln, Lys, Arg
6-Nitro GroupHydrogen Bond AcceptorSer, Thr, Asn, Gln, Lys, Arg
Aromatic Ring Systemπ-π Stacking, π-CationPhe, Tyr, Trp, Arg, Lys
Saturated RingHydrophobicVal, Leu, Ile, Ala, Pro

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural properties of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent derivatives.

Development and Validation of QSAR Models for Predictive Activity

For scaffolds related to this compound, such as tetrahydroquinoline derivatives, three-dimensional QSAR (3D-QSAR) models have been developed to predict their inhibitory activity against specific biological targets like Lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are built using a training set of molecules with known activities and are then validated for their predictive power. mdpi.com

The robustness and predictive capability of these models are assessed using statistical metrics. A key internal validation parameter is the leave-one-out cross-validation coefficient (q²), where a value greater than 0.5 indicates good internal predictive ability. mdpi.com For external validation, the predictive squared correlation coefficient (R²pred) is used, with a value greater than 0.6 signifying good external predictive power. mdpi.com For a series of 40 tetrahydroquinoline-derivative inhibitors, both CoMFA and CoMSIA models demonstrated strong statistical and predictive properties. mdpi.com

Statistical Results of 3D-QSAR Models for Tetrahydroquinoline Derivatives mdpi.com
ParameterCoMFA ModelCoMSIA ModelDescription
0.7780.764Leave-one-out cross-validation coefficient, indicating internal model predictivity.
R²pred0.7090.713Predictive squared correlation coefficient for the external test set, indicating external model predictivity.
ONC68Optimum number of components.
0.9750.963Non-cross-validated correlation coefficient.
SEE0.1080.131Standard error of estimate.
F151.79189.143F-statistic value.

Identification of Molecular Descriptors Correlating with Biological Response

A primary output of 3D-QSAR studies is the identification of molecular descriptors that correlate with the biological response. CoMFA models evaluate steric and electrostatic fields, while CoMSIA models assess additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com These fields are visualized as contour maps, which highlight regions around the molecular scaffold where specific physicochemical properties are predicted to enhance or diminish biological activity. mdpi.com For instance, these maps can guide the design of new derivatives by indicating where the introduction of amino or hydrophobic groups could lead to improved performance. mdpi.com This approach provides a rational basis for designing novel compounds with potentially higher efficacy. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into how a ligand interacts with its protein target, assessing the stability of the complex and the nature of the binding interactions.

Analysis of Ligand-Protein Complex Stability and Conformational Fluctuations

MD simulations are crucial for evaluating the stability of a ligand when bound to a protein's active site. A key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the protein and ligand over time relative to a reference structure. Low and stable RMSD values for both the protein and the ligand suggest the formation of a stable complex. nih.gov For example, simulations of related compounds have shown that stable complexes exhibit RMSD values that fluctuate within a narrow range, such as 0.5 Å or 1.4 Å, over simulation times extending to 500 nanoseconds. nih.gov Furthermore, deep energy wells in binding free energy calculations are also indicative of a stable ligand-protein complex. nih.gov The analysis of secondary structure elements of the protein during the simulation can also reveal the protein's structural stability in the presence of the ligand. nih.gov

In Silico Prediction of Molecular Properties for Research Design

Before committing to costly and time-consuming synthesis and in vitro testing, in silico methods are used to predict the fundamental molecular and pharmacokinetic properties of new chemical entities. These predictions are vital for designing research programs and prioritizing candidate molecules. The process involves evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to assess its drug-likeness. nih.govfrontiersin.org

Computational tools like SwissADME can predict a range of physicochemical properties and pharmacokinetic characteristics. frontiersin.org For instance, predictions can determine if a compound adheres to established guidelines for oral bioavailability, such as Lipinski's rule of five. frontiersin.org Models like the BOILED-Egg analysis are used to predict passive gastrointestinal absorption and blood-brain barrier penetration. frontiersin.org Furthermore, potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can be flagged. Predictions may indicate whether a compound is likely to be a substrate or an inhibitor of key enzymes like CYP1A2, CYP2C9, and CYP2C19, which is critical for anticipating potential drug-drug interactions. frontiersin.org

In Silico Predicted Properties for Structurally Related Indolinone Derivatives frontiersin.org
Property/Parameter(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1)(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2)Significance in Research Design
Molecular Weight (g/mol)290.14300.70Affects absorption and distribution; values are within typical ranges for oral drugs.
Lipinski's Rule of FiveObeysObeysIndicates good potential for oral bioavailability.
GI Absorption (BOILED-Egg Model)HighHighPredicts efficient absorption from the gastrointestinal tract.
BBB Permeation (BOILED-Egg Model)YesYesSuggests the compound may cross the blood-brain barrier.
CYP1A2 InhibitorYesYesPotential for interaction with drugs metabolized by this enzyme.
CYP2C19 InhibitorYesYesPotential for interaction with drugs metabolized by this enzyme.
CYP2C9 InhibitorYesYesPotential for interaction with drugs metabolized by this enzyme.

Computational Chemistry and Theoretical Studies

Prediction of Drug-Likeness Parameters (e.g., using ADME-related computational tools for design)

The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, guiding the selection and optimization of lead candidates. This process often involves computational, or in silico, methods to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. These predictions help to identify potential liabilities early in the development process, reducing the likelihood of late-stage failures. For the compound 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine , computational tools can be employed to forecast its potential as an orally available drug.

Computational studies on novel chemical entities typically begin with an assessment of their physicochemical properties, which are fundamental to their pharmacokinetic behavior. For This compound , while specific experimental or comprehensive in silico studies are not widely published, we can infer its likely drug-like characteristics based on its structural features and by referencing data for analogous compounds.

A key framework for assessing drug-likeness is Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:

A molecular weight of no more than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

To provide a predictive profile for This compound , we can analyze its constituent parts. The core structure is a tetrahydroquinoline ring, which is a common scaffold in medicinal chemistry. The addition of a nitro group and an amine at specific positions will modulate its properties.

While a specific, published ADME profile for This compound is not available, we can look at the closely related compound, 6-Nitro-1,2,3,4-tetrahydroquinoline (B82555) , to provide context. Public chemical databases, such as PubChem, offer computed properties for this molecule that can serve as a baseline for understanding the potential impact of the additional amine group in the target compound.

Below is a table of computationally predicted properties for the related compound 6-Nitro-1,2,3,4-tetrahydroquinoline , which helps to frame the likely parameters for the 4-amine derivative.

Table 1: Predicted Physicochemical Properties for a Related Compound

This table presents data for 6-Nitro-1,2,3,4-tetrahydroquinoline as a reference point.

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 192.2 g/mol ≤ 500 g/mol Yes
XLogP3 1.9 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes

Data sourced from PubChem for CID 7064110.

The addition of a primary amine at the 4-position to create This compound would alter these values. The molecular weight would increase slightly but remain well within the guideline. The number of hydrogen bond donors would increase by two (due to the -NH2 group), and the number of hydrogen bond acceptors would remain the same, still adhering to Lipinski's rules. The polarity of the molecule would likely increase, which would be expected to decrease the logP value.

Further computational analyses often include predictions of other important ADME-related parameters such as Polar Surface Area (PSA), which is a good indicator of a drug's ability to permeate cell membranes. For many central nervous system (CNS) active drugs, a PSA of less than 90 Ų is often considered optimal. The introduction of the additional amine and nitro groups would be expected to increase the PSA of the tetrahydroquinoline core.

It is important to note that while these computational predictions are valuable tools for guiding drug design, they are theoretical and require experimental validation.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Nitro-1,2,3,4-tetrahydroquinolin-4-amine, a suite of NMR experiments would be required for full structural assignment.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons on the saturated heterocyclic ring.

Aromatic Region: The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The electron-withdrawing nitro group at the C-6 position would significantly influence the chemical shifts of these protons, causing H-5 and H-7 to shift further downfield. The splitting patterns (e.g., doublets, doublet of doublets) would be crucial for assigning their specific positions, governed by their coupling constants (J).

Aliphatic Region: The protons on the tetrahydroquinoline ring (H-2, H-3, H-4) and the amine protons (NH and NH₂) would appear in the more upfield region. The proton at C-4, being attached to a carbon bearing an amino group, would likely appear as a multiplet. The protons at C-2 and C-3 would show complex splitting patterns due to their diastereotopic nature and coupling to each other and to the proton at C-4. The NH proton on the ring and the NH₂ protons at C-4 would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

A detailed analysis of spin-spin coupling constants would confirm the connectivity between adjacent protons. researchgate.net For example, the coupling between H-4 and the two H-3 protons would confirm their proximity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5 Downfield (e.g., 7.5-8.0) d ~2-3 Hz (meta coupling)
H-7 Downfield (e.g., 7.2-7.8) dd ~8-9 Hz (ortho), ~2-3 Hz (meta)
H-8 Upfield (e.g., 6.5-7.0) d ~8-9 Hz (ortho coupling)
H-4 Mid-field (e.g., 3.5-4.5) m -
H-2 Mid-field (e.g., 3.0-3.5) m -
H-3 Upfield (e.g., 1.5-2.5) m -
N1-H Variable br s -
C4-NH₂ Variable br s -

Note: These are predicted values based on related structures and are for illustrative purposes. Actual values would need to be determined experimentally.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum.

Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-160 ppm range. The carbon attached to the nitro group (C-6) and the quaternary carbons (C-4a, C-8a) would be significantly affected.

Aliphatic Carbons: The carbons of the saturated ring (C-2, C-3, C-4) would appear in the upfield region, typically δ 20-60 ppm. The C-4 carbon, bonded to the nitrogen of the amine group, would be expected at a higher chemical shift compared to C-2 and C-3.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 40-50
C-3 20-30
C-4 45-55
C-4a 120-130
C-5 120-130
C-6 140-150
C-7 115-125
C-8 110-120
C-8a 145-155

Note: These are predicted values for illustrative purposes.

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the H-2/H-3/H-4 spin system in the saturated ring and the connectivity of the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from H-5 to C-4a and C-7, and from H-8 to C-4a and C-7 would confirm the substitution pattern on the aromatic ring.

Characterization of Isomeric Mixtures using NMR

The synthesis of substituted quinolines can often lead to a mixture of isomers. researchgate.net For example, the nitration of 1,2,3,4-tetrahydroquinoline (B108954) can produce 5-, 6-, 7-, and 8-nitro isomers. NMR spectroscopy is a powerful tool to differentiate and quantify these isomers. Each isomer will have a unique set of chemical shifts and coupling patterns in the ¹H NMR spectrum, particularly in the aromatic region, allowing for their unequivocal identification. researchgate.net Similarly, if the starting material for the synthesis of this compound was a mixture, NMR would be the primary method to identify and characterize the resulting isomeric products.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound (C₉H₁₁N₃O₂), the expected exact molecular weight is approximately 193.0851 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI-MS/MS) experiment would be characteristic. Typical fragmentation pathways for related amino and nitro compounds include:

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds. nih.gov

Alpha-cleavage: For amines, cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.orgmiamioh.edu In this case, this could involve the bonds of the saturated ring.

Retro-Diels-Alder (RDA) Reaction: Tetrahydroquinolines can undergo a characteristic RDA fragmentation, leading to the cleavage of the saturated ring. thieme-connect.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine & Amine) 3300-3500 Stretching (often two bands for -NH₂)
C-H (Aromatic) 3000-3100 Stretching
C-H (Aliphatic) 2850-3000 Stretching
C=C (Aromatic) 1450-1600 Stretching
N-O (Nitro group) 1500-1570 and 1300-1370 Asymmetric and Symmetric Stretching

Note: These are general ranges and the exact positions would need experimental verification.

The presence of strong bands for the N-H stretches, the characteristic symmetric and asymmetric stretches of the NO₂ group, and the various C-H and C=C stretches would provide strong evidence for the proposed structure. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been applied to various derivatives of tetrahydroquinoline, revealing critical information about their conformation, stereochemistry, and the non-covalent interactions that govern their crystal packing. While direct crystallographic data for this compound is not extensively reported in publicly accessible literature, the analysis of closely related structures offers valuable predictive insights.

Determination of Absolute Stereochemistry and Conformation

For chiral molecules such as those in the tetrahydroquinoline family, X-ray crystallography is instrumental in assigning the absolute stereochemistry of enantiomers. For instance, studies on related chiral tetrahydroquinolines have successfully utilized this technique to resolve racemic mixtures and characterize the individual enantiomers. researchgate.netosi.lv The conformation of the tetrahydroquinoline ring system, typically a half-chair, and the orientation of substituents are precisely determined, which is crucial for understanding its interaction with biological targets.

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a variety of intermolecular interactions. ias.ac.inrsc.org In the case of nitro-substituted tetrahydroquinolines and related compounds, hydrogen bonds and other non-covalent interactions play a significant role. nih.govbohrium.com

A summary of crystallographic data for a related compound, cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline, is provided below, illustrating the type of information obtained from such studies. researchgate.net

Crystal Data for a Related Tetrahydroquinoline Derivative
Chemical Formula C23H22N2O3
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
Unit Cell Dimensions a = 8.6415(8) Å
b = 12.679(2) Å
c = 17.601(2) Å
Cell Volume 1928.4(2) ų
Data sourced from a study on a substituted tetrahydroquinoline derivative. researchgate.net

Correlation of Solid-State Structure with Reactivity and Biological Activity

The three-dimensional structure determined by X-ray crystallography is invaluable for establishing structure-activity relationships (SAR). The precise geometry of a molecule can dictate its ability to bind to a biological receptor. The enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (B12947153), for example, are noted as being of interest as structural fragments of biologically active compounds. researchgate.netosi.lv

The biological activities of nitroxoline (B368727) and its 1,2,3,4-tetrahydroquinoline analogues have been investigated, revealing that the position of the nitro group and the saturation of the pyridine (B92270) ring significantly influence their biochemical characteristics. nih.govresearchgate.net These characteristics include metal-chelating properties and inhibitory effects on various enzymes. nih.govresearchgate.net Such studies underscore the importance of understanding the detailed molecular structure to rationalize and predict biological function. The solid-state conformation and intermolecular interactions can provide clues about how these molecules might behave in a biological environment, although it is important to note that crystal packing forces can sometimes lead to conformations that differ from those in solution or at a receptor binding site. chemrxiv.org

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish regioisomers via coupling patterns (e.g., para-nitro groups show distinct aromatic splitting) .
  • Mass spectrometry : High-resolution ESI-HRMS confirms molecular formulas (e.g., [M+H]+^+ calc. 305.1521, obs. 305.1518) .
  • HPLC purity analysis : Reverse-phase C18 columns (≥99% purity threshold) validate compound integrity .

Advanced
For complex cases (e.g., tautomerism or dynamic stereochemistry):

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded spectra .
  • X-ray crystallography : Determine absolute configuration of chiral centers in crystalline derivatives .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries .

How should researchers design experiments to investigate the reactivity of the nitro group in this scaffold?

Q. Advanced

  • Factorial design : Vary parameters (temperature, solvent polarity, nitro-group position) to assess their impact on reduction kinetics .
  • Mechanistic probes : Use isotopic labeling (e.g., 15^{15}N-nitrogen) to trace nitro-to-amine conversion pathways .
  • Competitive reactions : Compare catalytic hydrogenation vs. STAB reduction to identify selectivity drivers .

What strategies address contradictory data in biological activity studies of nitro-tetrahydroquinoline analogs?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific artifacts .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Structure-activity clustering : Group derivatives by substituent patterns (e.g., piperidine vs. pyrrolidine side chains) to isolate pharmacophore contributions .

How can computational tools enhance the study of this compound derivatives?

Q. Advanced

  • COMSOL Multiphysics : Model reaction kinetics and mass transfer in flow reactors for scalable synthesis .
  • Molecular docking (AutoDock Vina) : Predict binding affinities to biological targets (e.g., malaria parasite enzymes) .
  • Machine learning : Train models on historical yield data to recommend optimal conditions for novel derivatives .

What purification challenges arise during scale-up, and how can they be mitigated?

Q. Advanced

  • Byproduct formation : Optimize recrystallization solvents (e.g., EtOAc/hexane vs. CH2_2Cl2_2) to remove stubborn impurities .
  • Chromatography alternatives : Switch to centrifugal partition chromatography (CPC) for higher throughput .
  • Crystallization engineering : Use polymorph screening (via slurry methods) to isolate stable crystalline forms .

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